
(1-Isotiocianatoetil)ciclopropano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Isothiocyanatoethyl)cyclopropane: is a chemical compound with the molecular formula C6H9NS and a molecular weight of 127.21 g/mol . It is characterized by the presence of an isothiocyanate group attached to an ethyl group, which is further connected to a cyclopropane ring.
Aplicaciones Científicas De Investigación
Chemistry: (1-Isothiocyanatoethyl)cyclopropane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. The isothiocyanate group can form covalent bonds with amino acids, making it a valuable tool for probing protein structures.
Medicine: Potential therapeutic applications include the development of novel drugs. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development.
Industry: In the industrial sector, (1-Isothiocyanatoethyl)cyclopropane is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mecanismo De Acción
Target of Action
It is known that cyclopropane derivatives can impose conformational rigidity on the molecules of physiologically active compounds .
Mode of Action
The cyclopropane fragment in the compound can increase the metabolic stability of the target structures and extend the scope of their therapeutic action .
Pharmacokinetics
It is known that the cyclopropane fragment can increase the metabolic stability of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isothiocyanatoethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with isothiocyanate precursors. One common method includes the reaction of cyclopropylmethylamine with thiophosgene under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of (1-Isothiocyanatoethyl)cyclopropane may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (1-Isothiocyanatoethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The cyclopropane ring can undergo ring-opening reactions in the presence of strong acids or bases, leading to the formation of more stable products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acids/Bases: Strong acids like hydrochloric acid or bases like sodium hydroxide are used in ring-opening reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as thioureas, carbamates, or thiocarbamates can be formed.
Ring-Opened Products: The ring-opening of the cyclopropane ring can lead to the formation of linear or branched aliphatic compounds.
Comparación Con Compuestos Similares
(1-Isothiocyanatoethyl)benzene: Similar to (1-Isothiocyanatoethyl)cyclopropane, but with a benzene ring instead of a cyclopropane ring.
(1-Isothiocyanatoethyl)cyclohexane: Contains a cyclohexane ring instead of a cyclopropane ring.
Uniqueness: (1-Isothiocyanatoethyl)cyclopropane is unique due to its cyclopropane ring, which imparts distinct chemical properties. The ring strain in cyclopropane makes it more reactive compared to larger ring systems, allowing for unique chemical transformations .
Propiedades
IUPAC Name |
1-isothiocyanatoethylcyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5(7-4-8)6-2-3-6/h5-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMNTRVXFPBRSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2368529.png)
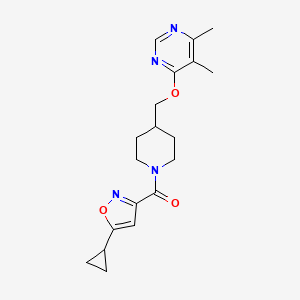
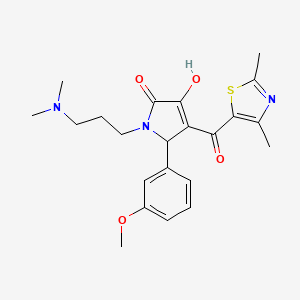
![3-Methyl-1-(oxan-4-yl)pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2368534.png)
![N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride](/img/structure/B2368535.png)
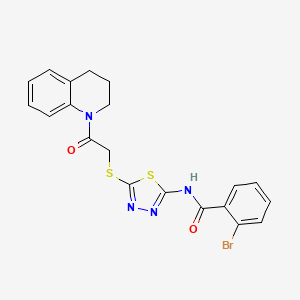
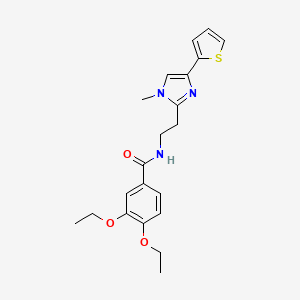
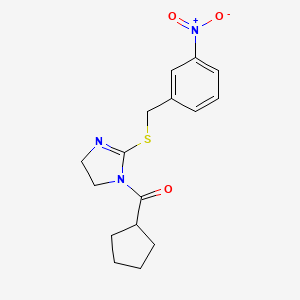
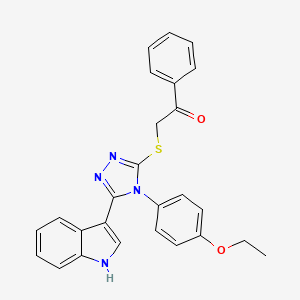
![N-[(Oxolan-3-yl)methyl]pyridin-2-amine](/img/structure/B2368543.png)
![(E)-8-benzyl-6-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B2368547.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2368548.png)
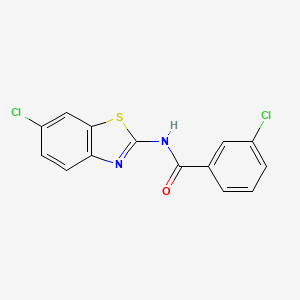
![methyl 6-acetyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2368551.png)
